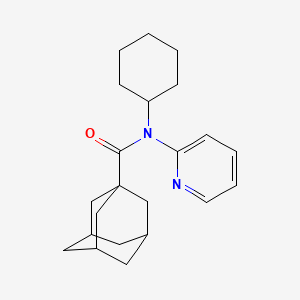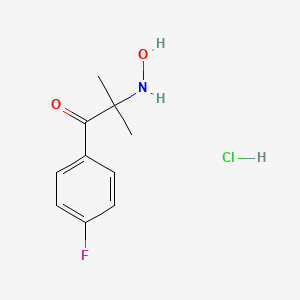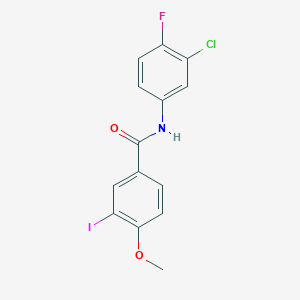
N-(3,5-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as DMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DMPA belongs to the class of compounds known as hydroxamic acids, which are known to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
DMPA exerts its biological effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones, which results in the condensation of chromatin and the repression of gene expression. By inhibiting HDACs, DMPA promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and physiological effects:
Studies have shown that DMPA induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. DMPA has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, DMPA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPA has also been shown to possess antiviral activity by inhibiting the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPA in lab experiments is its high purity and high yield synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using DMPA in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the study of DMPA. One direction is the optimization of its synthesis method to yield even higher purity and higher yield of the compound. Another direction is the study of its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune diseases. Furthermore, the development of DMPA derivatives with improved biological activities and reduced toxicity is another potential future direction.
Synthesemethoden
DMPA can be synthesized by the reaction of 3,5-dimethylaniline with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylenediamine to yield DMPA. The synthesis of DMPA has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
DMPA has been extensively studied for its potential as a therapeutic agent. Studies have shown that DMPA exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DMPA has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DMPA has been shown to possess antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-4-9(2)6-11(5-8)15-13(18)12(17)14-7-10(3)16/h4-6,10,16H,7H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDYSISGFIEPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-pyrazinyl)methyl]propanamide](/img/structure/B5155495.png)
![2-(1-azepanyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B5155503.png)
![3-chloro-N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5155508.png)

![3,4-dihydro-2H-[1,3]selenazino[3,2-a]benzimidazol-3-ol](/img/structure/B5155521.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5155530.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5155536.png)



![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5155592.png)

![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)